molecular formula C5H6FN3 B3115582 3-Fluoro-4-hydrazinylpyridine CAS No. 210173-77-6

3-Fluoro-4-hydrazinylpyridine

Cat. No.: B3115582
CAS No.: 210173-77-6
M. Wt: 127.12 g/mol
InChI Key: HSAPUUCQNUPPCM-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydrazinylpyridine is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the third position and a hydrazine group at the fourth position on the pyridine ring. The molecular formula of this compound is C5H6FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydrazinylpyridine typically involves the introduction of a fluorine atom and a hydrazine group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the pyridine ring, followed by the addition of a hydrazine group. The reaction conditions often involve the use of reagents such as fluorinating agents and hydrazine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydrazinylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-Fluoro-4-hydrazinylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-hydrazinylpyridine: Similar structure but with the hydrazine group at the second position.

    5-Chloro-3-fluoro-2-hydrazinylpyridine: Contains an additional chlorine atom at the fifth position.

Uniqueness

3-Fluoro-4-hydrazinylpyridine is unique due to the specific positioning of the fluorine and hydrazine groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAPUUCQNUPPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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